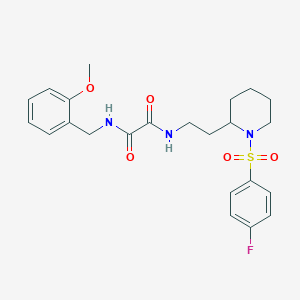

![molecular formula C13H10BrN3O2S2 B2762546 4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034263-49-3](/img/structure/B2762546.png)

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

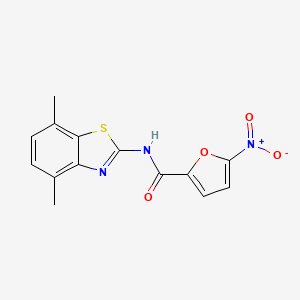

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide” is not explicitly provided in the available resources .Chemical Reactions Analysis

The chemical reactions involving “4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide” are not detailed in the available resources .Scientific Research Applications

Infrared Spectroscopy Analysis

This compound can be analyzed using infrared (IR) spectroscopy to study its molecular vibrational transitions. IR spectroscopy is a valuable tool for identifying functional groups and characterizing compound-solvent interactions. The solvent effect on carbonyl stretching vibration and the correlations between experimental IR data for different solvents can be investigated, providing insights into the compound’s behavior in various environments .

Solar Photo-Thermochemical Syntheses

The compound has potential applications in solar photo-thermochemical processes. It could be used in the synthesis of oxazoles, which are valuable in various chemical industries. The process involves benzylic bromination and intramolecular nucleophilic substitution to form the oxazole ring, followed by further bromination steps .

Organic Electronics

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide may serve as a precursor for materials in organic electronics. For instance, it could undergo coupling reactions to form novel dielectric materials for organic thin-film transistors .

Microwave-Assisted Synthesis

The compound can be utilized in microwave-assisted synthesis methods to create fluorescent materials. This technique is faster and more efficient than traditional heating methods, and it can be applied to synthesize derivatives like phenyl-naphthalimides, which have applications in fluorescent probes and organic light-emitting diodes (OLEDs) .

Pharmaceutical Chemistry

In the pharmaceutical field, derivatives of this compound could be designed to interact with hemoglobin to increase oxygen affinity or to inhibit sickle erythrocytes. Additionally, they may show properties like antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant activities .

Mycobacterium Tuberculosis Inhibition

Thieno[3,2-d]pyrimidin derivatives, including this compound, have been reported to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis. This makes them potential candidates for developing new drugs targeting energy metabolism in tuberculosis treatment .

Coordination Chemistry

The compound could be used as a ligand in metal coordination chemistry. Its unique structure allows it to bind with metal ions, which could lead to the development of new catalysts or materials with specific electronic or optical properties .

Solvent Effect Studies

The compound’s interaction with solvents can be studied to understand the solvent effects on its properties. This research can contribute to the development of new solvents or solvent systems for chemical syntheses and pharmaceutical formulations .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S2/c14-8-5-10(21-6-8)12(18)15-2-3-17-7-16-9-1-4-20-11(9)13(17)19/h1,4-7H,2-3H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRELTNCCRJKQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2762463.png)

![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)

![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)

![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)

![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)